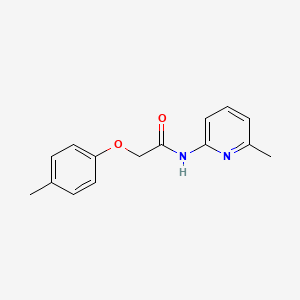
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as MPMPA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acetamides and has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes. In cancer research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. In Parkinson's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of acetylcholine in the brain and improve cognitive function. In Parkinson's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method, which can be carried out using commercially available reagents. One limitation of using 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its limited solubility in water, which may limit its use in certain assays. Another limitation is the lack of clinical data on its safety and efficacy in humans.
将来の方向性
For 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research include further studies on its mechanism of action, safety and efficacy in humans, and potential as a therapeutic agent for other diseases.
合成法
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-methylphenoxy)acetic acid with 6-methyl-2-pyridinamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction can be carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature or under reflux conditions. After the reaction, the product can be purified using column chromatography or recrystallization.
科学的研究の応用
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning. In Parkinson's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-8-13(9-7-11)19-10-15(18)17-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBWNOKYGMQIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620923.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)
![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)
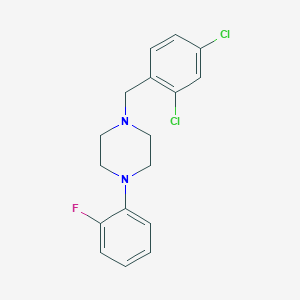
![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)

![3,5-dimethyl-7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620989.png)
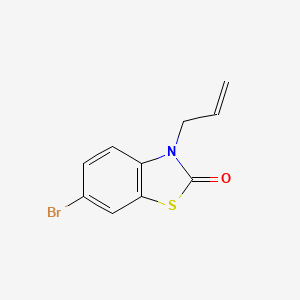
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)
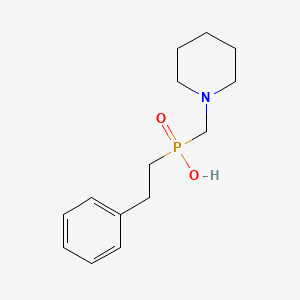
![N,N-dimethyl-2-({[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621011.png)
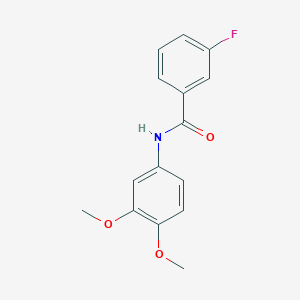
![2-ethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5621020.png)